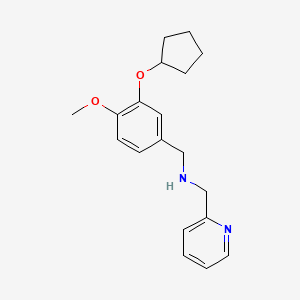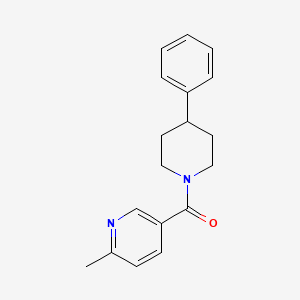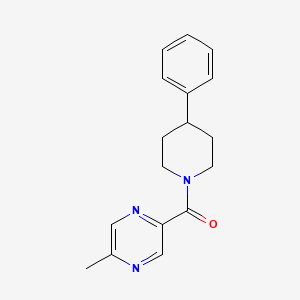
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone, also known as PPM, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. PPM is a small molecule that has a unique structure, which makes it an interesting target for synthesis and investigation.
作用機序
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking the reuptake of dopamine, (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone increases the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling and neurotransmission.
Biochemical and Physiological Effects:
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has been shown to have a number of biochemical and physiological effects, including increased dopamine signaling and neurotransmission, as well as increased locomotor activity and reward-related behaviors in animal models. (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
実験室実験の利点と制限
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has several advantages for use in lab experiments, including its high affinity for the dopamine transporter, its ability to increase dopamine signaling and neurotransmission, and its potential use as a molecular probe for imaging the dopamine transporter in vivo. However, (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone also has some limitations, including its potential toxicity and the need for further investigation into its long-term effects.
将来の方向性
There are several future directions for research on (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone, including the development of new drugs for the treatment of dopamine-related disorders, the investigation of (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone as a molecular probe for imaging the dopamine transporter in vivo, and the exploration of (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone's potential use as a neuroprotective agent in Parkinson's disease. Other future directions for research include the investigation of (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone's effects on other neurotransmitter systems, as well as its potential use in other scientific research fields such as medicinal chemistry and drug discovery.
合成法
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone can be synthesized using various methods, including the Grignard reaction, Suzuki coupling, and Stille coupling. The Grignard reaction involves the reaction of phenylmagnesium bromide with pyrazine-2-carboxaldehyde, followed by the addition of piperidine-4-carboxylic acid chloride. The Suzuki coupling method involves the reaction of pyrazine-2-boronic acid with phenylpiperidine, followed by the addition of methanone. The Stille coupling method involves the reaction of pyrazine-2-stannane with phenylpiperidine, followed by the addition of methanone. The yield and purity of (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone can vary depending on the synthesis method used.
科学的研究の応用
(4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the development of new drugs for the treatment of dopamine-related disorders such as Parkinson's disease and addiction. (4-Phenylpiperidin-1-yl)-pyrazin-2-ylmethanone has also been investigated for its potential use as a molecular probe for imaging the dopamine transporter in vivo.
特性
IUPAC Name |
(4-phenylpiperidin-1-yl)-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(15-12-17-8-9-18-15)19-10-6-14(7-11-19)13-4-2-1-3-5-13/h1-5,8-9,12,14H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSBPNCKCPMHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7498960.png)


![N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)
![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)


![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)


![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)


